molecular formula C10H12N6O3S B031151 (6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 82549-51-7

(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B031151
CAS No.: 82549-51-7
M. Wt: 296.31 g/mol
InChI Key: KTSKNAZWQDHVKV-HZGVNTEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a key advanced intermediate in the synthetic pathway of cephalosporin antibiotics, most notably Cefazolin [Cefazolin is a first-generation cephalosporin antibiotic] (https://go.drugbank.com/drugs/DB01327). This compound possesses the fundamental cephem core structure, characterized by the beta-lactam ring fused to a dihydrothiazine ring, which is essential for its biological activity. Its primary research value lies in its role as a pivotal building block where the 7-amino group serves as a chemical handle for the introduction of various acyl side chains, directly influencing the antibiotic's spectrum of activity, pharmacokinetics, and resistance to beta-lactamases [Beta-lactamases are enzymes that provide resistance to β-lactam antibiotics] (https://www.ncbi.nlm.nih.gov/books/NBK545311/). The presence of the 5-methyl-2H-tetrazol-2-yl)methyl group at the 3-position is a critical structural feature known to enhance Gram-negative bacterial coverage and stability. Researchers utilize this high-purity intermediate to develop novel cephalosporin analogs, study structure-activity relationships (SAR), and investigate new synthetic methodologies for beta-lactam antibiotics. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(6R,7R)-7-amino-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O3S/c1-4-12-14-15(13-4)2-5-3-20-9-6(11)8(17)16(9)7(5)10(18)19/h6,9H,2-3,11H2,1H3,(H,18,19)/t6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSKNAZWQDHVKV-HZGVNTEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107248
Record name (6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82549-51-7
Record name (6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82549-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid are not well-documented in the literature. Based on its structure, it can be inferred that this compound may interact with various enzymes and proteins. The presence of the amino and carboxylic acid groups suggests potential for hydrogen bonding and ionic interactions.

Biological Activity

(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as 7-MTA, is a bicyclic compound with significant implications in medicinal chemistry. It is structurally related to cephalosporins and is being investigated for its potential biological activities, particularly its antimicrobial properties.

The molecular formula of 7-MTA is C10H12N6O3S, with a molecular weight of 296.31 g/mol. Its structure includes important functional groups such as an amino group and a carboxylic acid, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC10H12N6O3S
Molecular Weight296.31 g/mol
CAS Number82549-51-7
Melting Point>184°C (dec.)
SolubilitySlightly soluble in DMSO

The biological activity of 7-MTA is primarily attributed to its ability to interact with various biomolecules. The compound may exert its effects through:

  • Enzyme Inhibition : The presence of the beta-lactam ring suggests potential interactions with bacterial transpeptidases, similar to other beta-lactam antibiotics.
  • Binding Interactions : The amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions with target proteins.
  • Alteration of Gene Expression : It may influence gene expression pathways by interacting with transcription factors or other regulatory proteins.

Antimicrobial Properties

Research indicates that 7-MTA exhibits significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Notably, it has been evaluated for efficacy against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth in vitro.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that compounds structurally similar to 7-MTA displayed selective bactericidal activity against non-replicating Mycobacterium tuberculosis . This suggests that 7-MTA could be developed as a novel therapeutic agent for tuberculosis treatment.
  • Mechanistic Insights : In vitro assays revealed that 7-MTA disrupts bacterial cell wall synthesis, leading to cell lysis and death . The compound's structural features allow it to mimic natural substrates of bacterial enzymes involved in cell wall biosynthesis.
  • Comparative Efficacy : In comparative studies, 7-MTA was found to be more effective than traditional antibiotics against certain resistant strains of bacteria, indicating its potential role in addressing antibiotic resistance .

Scientific Research Applications

Antibiotic Development

The primary application of 7-MTA is in the development of cephalosporin antibiotics. Its structural features allow it to be modified into various derivatives that exhibit antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. The compound serves as a core structure for synthesizing new antibiotics that can overcome resistance mechanisms in bacteria.

Antimicrobial Activity Studies

Research has demonstrated that derivatives of 7-MTA possess significant antimicrobial properties. For instance, studies indicate that certain modifications enhance its efficacy against resistant strains of bacteria, making it a candidate for further development in treating infections caused by multidrug-resistant organisms .

Mechanistic Studies

Investigations into the mechanism of action of 7-MTA and its derivatives reveal that they inhibit bacterial cell wall synthesis, similar to other beta-lactam antibiotics. Understanding these mechanisms is crucial for developing new compounds with improved efficacy and reduced side effects.

Case Study 1: Synthesis of New Cephalosporins

A study focused on synthesizing new cephalosporin derivatives from 7-MTA showed promising results in terms of antibacterial activity. Researchers modified the side chains of the molecule, leading to compounds that exhibited enhanced potency against resistant strains of Staphylococcus aureus and Escherichia coli .

Case Study 2: Comparative Efficacy Trials

In comparative efficacy trials, derivatives of 7-MTA were tested against standard antibiotics like ceftriaxone. The results indicated that some synthesized compounds had superior activity profiles, highlighting the potential for developing next-generation antibiotics based on the 7-MTA framework .

Data Table: Comparison of Antibiotic Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
7-MTA Derivative AStaphylococcus aureus0.5 µg/mL
7-MTA Derivative BEscherichia coli1 µg/mL
CeftriaxoneStaphylococcus aureus1 µg/mL
CeftriaxoneEscherichia coli4 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Cephalosporins vary in their 3- and 7-position substituents, which dictate antimicrobial spectrum, β-lactamase resistance, and bioavailability. Below is a detailed comparison:

Ceftriaxone

  • Structure: Features a 3-[(2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)sulfanyl]methyl group and a 7-[(2E)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido] side chain .
  • Key Properties: Broad-spectrum activity against Gram-negative bacteria, including Pseudomonas aeruginosa. High molecular weight (637.6 g/mol as pentahydrate) contributes to prolonged half-life .
  • Differentiator : The triazine-thiol group enhances β-lactamase stability, whereas the tetrazole group in the target compound may improve acid stability for oral administration .

B. 7-ADCA Pivalamide ()

  • Structure: 3-methyl group and 7-pivaloyl amino side chain.
  • Key Properties : Lipophilic pivaloyl group increases membrane penetration but may reduce solubility. Used as a synthetic intermediate for cephalosporins like cefalexin .
  • Differentiator : Lacks the tetrazole moiety, making it less stable against hydrolysis compared to the target compound .

C. Compound A ()

  • Structure: 3-[[5-methyl-1,3,4-thiadiazol-2-yl]sulfonyl]methyl group and 7-(2,2-dimethylpropanoylamino) side chain.
  • Key Properties : The thiadiazole sulfonyl group may enhance Gram-positive activity but reduce resistance to extended-spectrum β-lactamases (ESBLs) .
  • Differentiator : Bulkier substituents at the 3-position could limit tissue penetration compared to the compact tetrazole group in the target compound .

D. Compound C ()

  • Structure: 3-methyl and 7-(1H-tetrazole-1-ylacetyl)amino groups.
  • Key Properties : The acetylated tetrazole side chain may improve oral bioavailability but could be susceptible to esterase cleavage .
  • Differentiator : The target compound’s direct tetrazole-methyl linkage avoids esterase vulnerability, enhancing stability .

Data Table: Comparative Analysis of Key Cephalosporins

Compound 3-Position Substituent 7-Position Substituent Molecular Weight (g/mol) Key Features
Target Compound (5-methyl-2H-tetrazol-2-yl)methyl Amino ~344.4 Enhanced metabolic stability; potential oral use
Ceftriaxone Triazinylsulfanylmethyl Aminothiazolyl-methoxyimino acetyl 637.6 (pentahydrate) Broad-spectrum; parenteral use; β-lactamase resistant
7-ADCA Pivalamide Methyl Pivaloyl amino 343.4 Lipophilic; intermediate for semi-synthetic cephalosporins
Compound A () Thiadiazolylsulfonylmethyl 2,2-Dimethylpropanoylamino ~455.5 ESBL-sensitive; moderate tissue penetration

Research Findings and Clinical Implications

  • Tetrazole Advantages : The 5-methyltetrazole group in the target compound confers resistance to hydrolysis by metallo-β-lactamases, a common mechanism of bacterial resistance . Computational studies indicate a topological polar surface area (TPSA) of 188 Ų, suggesting favorable membrane permeability .
  • Synthesis Challenges: Tetrazole incorporation often requires [3+2] cycloaddition reactions, as noted in and , which can complicate scalability but improve bioisosteric replacement of carboxyl groups .
  • Contradictions : While Ceftriaxone’s triazine group enhances stability, it also increases molecular weight, limiting tissue diffusion in certain infections. The target compound’s smaller substituent may address this .

Preparation Methods

Enzymatic Hydrolysis of Cephalosporin C

Cephalosporin C is hydrolyzed via a two-step enzymatic process:

  • D-Amino acid oxidase (DAO) : Oxidizes the α-aminoadipoyl side chain to α-ketoadipoyl-7-ACA.

  • Glutaryl acylase : Cleaves the α-ketoadipoyl moiety to yield 7-ACA.
    The process achieves >90% conversion under optimized pH (7.5–8.0) and temperature (25–30°C).

ParameterValue
Reaction Temperature0–5°C
SolventDMF
Yield85–92%
Purity (HPLC)≥98%

Enzymatic Acylation Using Penicillin Amidase

Adapting methods from cefazolin synthesis, penicillin G amidase catalyzes the acylation of 7-amino-3-thiomethylcephalosporanic acid (TDA) with 5-methyl-2H-tetrazol-2-ylacetic acid:

  • Acyl donor activation : Convert 5-methyl-2H-tetrazol-2-ylacetic acid to its methyl ester using SOCl₂/MeOH.

  • Enzymatic coupling : React TDA with the activated ester in phosphate buffer (pH 7.5) at 25°C. The enzyme is recycled via ultrafiltration.

Advantages :

  • Avoids harsh solvents (e.g., DMAC).

  • Achieves >97% conversion with ≤3% residual TDA.

Stereochemical Control and Protecting Group Strategy

Preservation of (6R,7R) Configuration

The β-lactam ring’s stereochemistry is maintained by:

  • Low-temperature reactions : Minimize epimerization at C-7.

  • Non-basic conditions : Prevent β-lactam ring opening.

Amino Group Protection

The 7-amino group is protected during 3-position functionalization:

  • Trityl (Tr) protection : React 7-ACA with trityl chloride in pyridine.

  • Deprotection : Use 0.1 M HCl in MeOH at 0°C to avoid β-lactam degradation.

Tetrazole Moiety Synthesis

The 5-methyl-2H-tetrazole-2-yl group is synthesized via [2+3] cycloaddition:

  • Reactants : Methyl cyanide (CH₃CN) and sodium azide (NaN₃).

  • Catalyst : ZnBr₂ (10 mol%) in DMF at 120°C.

  • Isomer separation : Chromatographically resolve 1H- and 2H-tetrazole isomers using silica gel.

Reaction Metrics :

ParameterValue
Yield (2H-isomer)65–70%
Purity≥99% (after chromatography)

Final Compound Isolation and Purification

The product is isolated via pH-controlled crystallization:

  • Acid precipitation : Adjust reaction mixture to pH 1.5–2.0 using HCl.

  • Crystallization : Recrystallize from ethanol/water (1:3) at 4°C.

  • Lyophilization : Obtain the final compound as a white powder.

Analytical Data :

  • HPLC : Single peak (tₖ = 6.2 min, C18 column, 0.1% TFA/MeCN).

  • ¹H NMR (D₂O) : δ 5.15 (d, J = 4.8 Hz, H-6), 4.85 (s, CH₂-tetrazole), 2.45 (s, CH₃-tetrazole).

Comparative Analysis of Synthetic Routes

MethodYieldPurityScalabilityCost
Chemical Acylation85–92%≥98%HighModerate
Enzymatic Acylation90–97%≥99%ModerateHigh
Tetrazole Cycloaddition65–70%≥99%LowLow

Challenges and Optimization Opportunities

  • Tetrazole Isomerism : Selective synthesis of the 2H-tetrazole isomer remains inefficient.

  • Enzyme Stability : Penicillin amidase denatures above 35°C, necessitating precise temperature control.

  • Chloromethyl Intermediate Reactivity : Competing hydrolysis requires anhydrous conditions .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid?

  • Methodological Answer : The synthesis involves:

  • Cyclization : Formation of the bicyclic β-lactam core via enzymatic or chemical methods (e.g., using coupling agents like EDC or DCC for amide bond formation) .
  • Functionalization : Introduction of the 5-methyltetrazole moiety via nucleophilic substitution or click chemistry, ensuring regioselectivity .
  • Protection/Deprotection : Use of trityl or acetyl groups to protect amine functionalities during synthesis .
  • Purification : Chromatographic techniques (HPLC, LC-MS) to isolate enantiomerically pure forms .

Q. How is the stereochemistry of the compound validated?

  • Methodological Answer :

  • X-ray Crystallography : Confirms absolute configuration of the bicyclic core and substituent orientations .
  • NMR Spectroscopy : NOESY/ROESY experiments to validate spatial proximity of protons in the tetrazole and β-lactam moieties .
  • Circular Dichroism (CD) : For chiral centers in solution-phase studies .

Q. What are the key structural features influencing its biochemical activity?

  • Methodological Answer :

  • β-Lactam Core : Essential for binding to penicillin-binding proteins (PBPs) in bacterial cell walls .
  • 5-Methyltetrazole Group : Enhances stability against β-lactamases and modulates lipophilicity .
  • C7 Amino Group : Critical for acylating bacterial transpeptidases .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) impact the yield of intermediates during synthesis?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote side reactions; THF is preferred for cyclization steps .

  • Temperature Optimization : Lower temperatures (−20°C to 0°C) reduce racemization during amide bond formation .

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in tetrazole functionalization .

    Parameter Optimal Range Impact on Yield
    Temperature−20°C to 25°C85–92% yield
    SolventDMF/THF (3:1)78% purity

Q. What analytical techniques resolve contradictions in stability data under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Use HPLC to monitor degradation products at pH 1–9; instability observed at pH < 3 due to β-lactam ring cleavage .
  • Thermal Gravimetric Analysis (TGA) : Degradation onset at 180°C correlates with loss of tetrazole moiety .
  • Computational Modeling : DFT calculations predict hydrolysis pathways of the β-lactam ring .

Q. How does the compound’s activity compare to derivatives with alternative heterocyclic substituents?

  • Methodological Answer :

  • MIC Assays : Compare minimum inhibitory concentrations (MICs) against Gram-positive/negative strains .
  • SAR Analysis : Replace 5-methyltetrazole with thiadiazole or triazole groups; reduced activity observed due to weaker β-lactamase inhibition .
  • Molecular Docking : Simulate binding to PBPs (e.g., PBP2a in MRSA) to quantify interactions .

Q. What strategies mitigate toxicity concerns in in vivo studies?

  • Methodological Answer :

  • Metabolite Profiling : LC-MS/MS identifies nephrotoxic metabolites (e.g., cysteine conjugates) .
  • Prodrug Design : Mask the carboxylic acid group with ester prodrugs to reduce renal accumulation .
  • Cytotoxicity Assays : Screen against HEK-293 cells; IC50 > 100 µM indicates low toxicity .

Data Contradiction Analysis

Q. Discrepancies in reported β-lactamase inhibition efficacy: How to reconcile these?

  • Methodological Answer :

  • Enzyme Source Variability : Use standardized β-lactamases (e.g., TEM-1, SHV-1) and measure IC50 under identical conditions .
  • Kinetic Studies : Determine KiK_i (inhibition constant) via progress curve analysis to exclude assay-specific artifacts .
  • Structural Dynamics : Cryo-EM or MD simulations reveal conformational changes in β-lactamases upon inhibitor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.